molecular formula C16H20ClN3O B3380063 Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride CAS No. 1807937-76-3

Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B3380063
CAS No.: 1807937-76-3
M. Wt: 305.80
InChI Key: NMNZBAOZCYWBRN-LINSIKMZSA-N
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Description

Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride is a compound characterized by its complex structure, combining multiple functional groups. This compound is notable for its unique chemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride typically involves multi-step organic synthesis. Starting from cyclopentanone, the synthesis proceeds through a series of reactions, including cycloaddition and functional group modifications.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizations such as high-yield reactions and cost-effective reagents. Catalysis and advanced purification techniques are employed to enhance production efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions: Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride can undergo several types of chemical reactions, including oxidation, reduction, and substitution. The functional groups within the compound are reactive under specific conditions, facilitating these transformations.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions are determined by the functional groups involved. For instance, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce different substituents on the cyclopenta[c]pyrrol ring.

Scientific Research Applications

Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride finds applications in diverse scientific research areas:

  • Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.

  • Biology: : Investigated for its potential as a biological probe due to its unique structure.

  • Medicine: : Explored for pharmaceutical applications, particularly in designing new drugs with specific biological activity.

  • Industry: : Utilized in the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action for Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride involves interactions with molecular targets within biological systems. Its effects are mediated through specific pathways that are influenced by its structural attributes. Binding to enzyme active sites or receptors is a common mode of action, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride stands out due to its unique combination of structural features. Similar compounds include:

  • Cyclopenta[c]pyrrol derivatives: : These share the core cyclopenta[c]pyrrol structure but differ in functional groups.

  • Benzyl-1,2,4-oxadiazole derivatives: : These compounds have variations in the oxadiazole ring and substituents.

  • Hydrochloride salts of related compounds: : These differ mainly in their salt forms and associated anions.

This compound's unique properties and applications make it a compound of significant interest for further research and development.

Properties

IUPAC Name

5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.ClH/c1-2-5-12(6-3-1)9-14-18-15(20-19-14)16-8-4-7-13(16)10-17-11-16;/h1-3,5-6,13,17H,4,7-11H2;1H/t13-,16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZBAOZCYWBRN-LINSIKMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C3=NC(=NO3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride

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